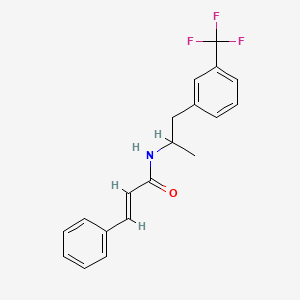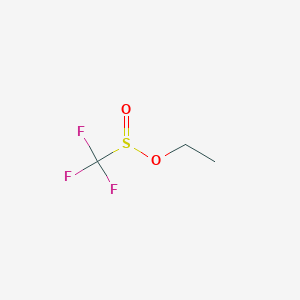
Ethyl trifluoromethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trifluoromethanesulfinate is an organofluorine compound with the molecular formula C3H5F3O2S . It is known for its utility in organic synthesis, particularly in introducing ethyl groups into various compounds. The presence of the trifluoromethanesulfonyl group imparts unique chemical properties, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent in the presence of sodium bicarbonate and water. This reaction is typically carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl trifluoromethanesulfinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Due to its good leaving group properties, it is commonly used in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary bromides, with reactions typically carried out in the presence of a base.
Major Products Formed:
Trifluoromethylsulfones: These are often the major products formed in nucleophilic substitution reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl trifluoromethanesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl trifluoromethanesulfinate exerts its effects involves its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonyl group stabilizes the transition state, facilitating the reaction. Additionally, its strong electron-withdrawing properties enhance its reactivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfinate (CF3SO2Na): Used for trifluoromethylation and other reactions.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Another reagent used for similar purposes.
Uniqueness: Ethyl trifluoromethanesulfinate is unique due to its combination of the ethyl group and the trifluoromethanesulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C3H5F3O2S |
|---|---|
Molekulargewicht |
162.13 g/mol |
IUPAC-Name |
ethyl trifluoromethanesulfinate |
InChI |
InChI=1S/C3H5F3O2S/c1-2-8-9(7)3(4,5)6/h2H2,1H3 |
InChI-Schlüssel |
FMWQBCIADYCYHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


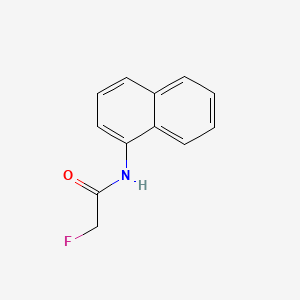
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
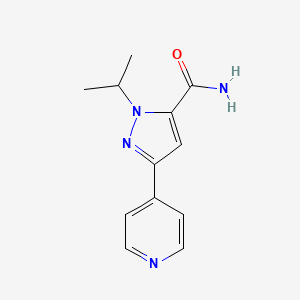
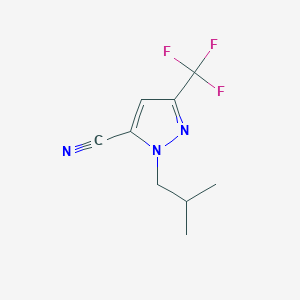
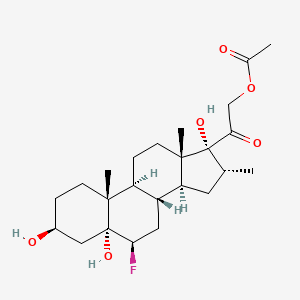
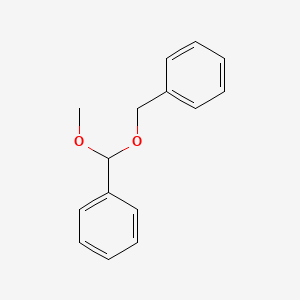
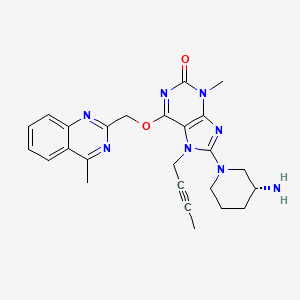
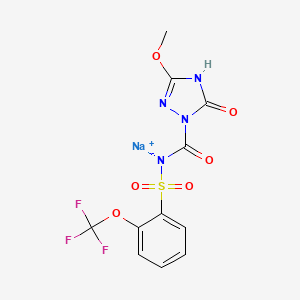
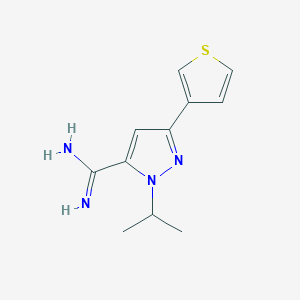
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)

![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
